{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTDYSFKNOAFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047620-66-5 | |
| Record name | 2-[(4-chlorophenyl)methoxy]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrochloride salt form .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 4-chlorobenzyl moiety may undergo nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atom, being a strong electron-withdrawing group, activates the aromatic ring for substitution at meta and para positions relative to the existing substituents.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| NAS with hydroxide | NaOH (aqueous), high temperature | {2-[(4-Hydroxybenzyl)oxy]ethyl}amine |
| NAS with amines | Aniline, Cu catalyst, heat | {2-[(4-(Phenylamino)benzyl)oxy]ethyl}amine |
Mechanistic Insight :
-
The electron-withdrawing chlorine atom polarizes the C-Cl bond, facilitating attack by nucleophiles like OH⁻ or NH₂ groups.
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NAS typically requires elevated temperatures or catalytic metals (e.g., copper) to proceed efficiently .
Oxidation of the Ethylamine Backbone
The primary amine group in the compound can undergo oxidation, particularly under acidic or enzymatic conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation to nitrile | KMnO₄ (acidic), heat | {2-[(4-Chlorobenzyl)oxy]ethyl}nitrile |
| Oxidation to amide | H₂O₂, Fe²⁺ (Fenton’s reagent) | {2-[(4-Chlorobenzyl)oxy]ethyl}amide |
Mechanistic Insight :
-
Strong oxidants like KMnO₄ convert primary amines to nitriles or carboxylic acids, depending on conditions .
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Mild oxidants (e.g., H₂O₂) may yield hydroxylamine intermediates or amides.
Reduction of the Ether Linkage
The benzyl ether group is susceptible to reductive cleavage, especially under catalytic hydrogenation.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C catalyst | 2-Aminoethanol + 4-Chlorotoluene |
Mechanistic Insight :
-
Catalytic hydrogenation cleaves the C-O bond in the benzyl ether, releasing 2-aminoethanol and 4-chlorotoluene .
Acylation of the Amine Group
The primary amine can react with acylating agents to form stable amides.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acetylation | Acetyl chloride, pyridine | {2-[(4-Chlorobenzyl)oxy]ethyl}acetamide |
| Benzoylation | Benzoyl chloride, base | {2-[(4-Chlorobenzyl)oxy]ethyl}benzamide |
Mechanistic Insight :
-
Acyl chlorides react rapidly with amines in the presence of a base (e.g., pyridine) to form amides .
Salt Formation and pH-Dependent Reactivity
As a hydrochloride salt, the compound exhibits distinct solubility and reactivity in aqueous media:
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Deprotonation : In basic conditions (pH > 10), the amine group loses a proton, forming the free base.
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Precipitation : Adjusting pH to neutrality may precipitate the free amine due to reduced solubility.
Electrophilic Aromatic Substitution (EAS)
The chlorobenzyl group may undergo EAS, though the chlorine atom directs incoming electrophiles to specific positions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivatives |
Mechanistic Insight :
-
Chlorine is a meta-directing group, guiding nitration or sulfonation to the meta position relative to itself .
Key Considerations for Reaction Design
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Solubility : The hydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) but less so in nonpolar media.
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Stability : The compound may degrade under prolonged exposure to light, heat, or strong acids/bases.
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Byproducts : Reductive cleavage of the ether linkage or oxidation of the amine group may generate secondary products requiring purification.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it valuable in synthetic organic chemistry.
Biological Applications
- Antimicrobial Properties: Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. This potential makes it a candidate for developing new antimicrobial agents.
- Anticancer Research: The compound is being investigated for its effects on cancer cell lines. Preliminary findings suggest that it may inhibit tumor growth through mechanisms that require further elucidation.
Pharmaceutical Development
- Therapeutic Potential: Ongoing research is exploring the use of this compound in drug formulations targeting diseases such as cancer and bacterial infections. Its structural properties allow it to interact with biological targets effectively.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of compounds structurally related to this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
Research conducted on the effects of this compound on human cancer cell lines showed promising results in inhibiting cell proliferation. The mechanism of action appears to involve apoptosis induction, warranting further investigation into its therapeutic applications.
Mechanism of Action
The mechanism of action of {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Aromatic Rings | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | C₉H₁₃Cl₂NO | 234.11 | 2 | 3 | 1 | 4-Chlorobenzyl ether, ethylamine backbone |
| [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride () | C₆H₁₂ClN₃O | 177.63 | 1 | 4 | 0 | Oxadiazole ring, ethylamine backbone |
| NSC 624206 () | C₁₉H₃₃Cl₂N₃S₂ | 410.51 | 1 | 2 | 1 | Dithio linkage, decyl chain, 4-chlorobenzyl |
| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride () | C₁₆H₂₃ClN | 265.82 | 1 | 1 | 1 | Cyclohexenyl group, 4-methylbenzyl |
| 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride () | C₁₀H₁₅Cl₂NO | 236.14 | 2 | 3 | 1 | Propanol backbone, 4-chlorobenzyl |
Biological Activity
Overview
{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is recognized for its diverse applications in chemistry and biology, particularly as a building block in organic synthesis and as a subject of pharmacological research. This compound has been studied for its potential roles as an enzyme inhibitor and receptor ligand, which are critical for various biological processes.
The compound features a chlorobenzyl group attached to an ethylamine moiety, allowing it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities. The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors, where it can function as an inhibitor or modulator. This interaction can affect enzyme activity or receptor signaling pathways, leading to various physiological effects.
Biological Applications
Research has indicated several key areas where this compound shows significant biological activity:
- Enzyme Inhibition : The compound has been utilized in studies assessing its ability to inhibit enzymes such as monoamine oxidases (MAO), which are crucial in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and dopamine, which are relevant in treating mood disorders .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development into new antimicrobial agents .
- Anticancer Properties : There is ongoing research into the anticancer potential of this compound and its derivatives. Some analogs have shown promising results in inhibiting cancer cell proliferation, particularly against HeLa cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : Research highlighted the effectiveness of related compounds as inhibitors of MAO A and B. The kinetic parameters (k_cat and K_m) were assessed to understand their inhibitory potency better, providing insights into their potential therapeutic applications .
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of structurally similar compounds found that some exhibited MIC values below 0.24 μg/mL against various pathogens, suggesting that modifications to the chlorobenzyl group could enhance efficacy against specific bacterial strains .
- Anticancer Activity : In vitro assays demonstrated that derivatives of this compound showed significant antiproliferative effects on cancer cell lines. For instance, compounds derived from this structure had IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating their potential as anticancer agents .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| This compound | <0.24 (varies by strain) | 0.69 - 11 (HeLa cells) |
| {2-[(4-Bromobenzyl)oxy]ethyl}amine hydrochloride | <0.30 | 1.5 - 12 |
| {2-[(4-Methylbenzyl)oxy]ethyl}amine hydrochloride | <0.25 | 1 - 10 |
This table illustrates that while this compound shows promising biological activities, other analogs may exhibit comparable or enhanced effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-[(4-chlorobenzyl)oxy]ethanol with thionyl chloride to form the chloro intermediate, followed by amination under anhydrous conditions. Purification often involves recrystallization using absolute alcohol and ether to isolate the hydrochloride salt . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during amination (e.g., using NaBH₄ in methanol) can enhance yields .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Key signals include aromatic protons (δ 7.30–7.45 ppm for the 4-chlorobenzyl group) and the ethylamine moiety (δ 3.75–3.90 ppm for CH₂NH₂). Splitting patterns (e.g., doublets for ether-linked CH₂) help confirm connectivity .
- IR : Stretching vibrations for NH₂ (3200–3350 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) validate the amine and ether functional groups .
Q. What are the critical purity criteria for this compound in pharmaceutical research, and how are impurities controlled?
- Methodology : Purity is assessed via HPLC (using a C18 column and UV detection at 254 nm). Impurities like unreacted 4-chlorobenzyl chloride or byproducts (e.g., dimerized amines) are minimized by optimizing reaction stoichiometry and using scavengers (e.g., molecular sieves) during synthesis .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous vs. organic matrices?
- Methodology : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce stability in basic conditions. Stability studies under varying pH (e.g., 3–9) and temperatures (25–40°C) can be conducted using UV-Vis spectroscopy. For organic solvents (e.g., DMSO), hygroscopicity must be controlled via storage under inert gas .
Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cellular efficacy)?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to measure affinity. Discrepancies between binding and cellular activity may arise from off-target effects, requiring selectivity profiling via kinase or GPCR panels .
- Metabolic Stability : Assess hepatic microsomal degradation to determine if rapid metabolism reduces efficacy .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Methodology :
- DFT Calculations : Optimize the compound’s geometry to evaluate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity .
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Validate predictions with mutagenesis or SAR studies .
Q. What advanced analytical techniques (e.g., X-ray crystallography, LC-MS/MS) are used to study degradation pathways?
- Methodology :
- X-ray Crystallography : Resolve degradation products (e.g., oxidized amines) to identify structural changes .
- LC-MS/MS : Track degradation kinetics under stress conditions (heat, light) and quantify metabolites using fragmentation patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
